![molecular formula C21H20FN3O3 B5179251 4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5179251.png)
4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as FBDP, has been extensively studied for its unique properties and mechanisms of action.
Wissenschaftliche Forschungsanwendungen
4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have potent anti-inflammatory, antitumor, and neuroprotective effects. This compound has also been used as a fluorescent probe for imaging and detection of biomolecules in biological systems.
Wirkmechanismus
The mechanism of action of 4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced acute lung injury. It also exhibits antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone has several advantages for lab experiments, including its high purity and stability, as well as its fluorescent properties. However, it also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
For the research and development of 4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone include the development of this compound-based fluorescent probes, optimization of this compound synthesis, and further studies to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone involves a multi-step process that starts with the reaction of 2-fluorobenzylamine with 2-hydroxybenzaldehyde to form 2-(2-fluorobenzyl)-1,3-benzoxazole. The intermediate is then reacted with chloroformate to obtain the final product, this compound. This synthesis method has been optimized to obtain high yields and purity of the product.
Eigenschaften
IUPAC Name |
4-[2-[(2-fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-21(2)20(27)23-9-10-25(21)19(26)14-7-8-16-17(11-14)28-18(24-16)12-13-5-3-4-6-15(13)22/h3-8,11H,9-10,12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESDQBVBPCCISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-fluorophenyl)-2-furamide](/img/structure/B5179172.png)
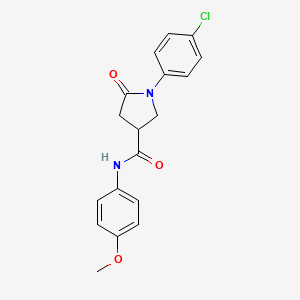
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5179184.png)
![N-benzyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5179186.png)
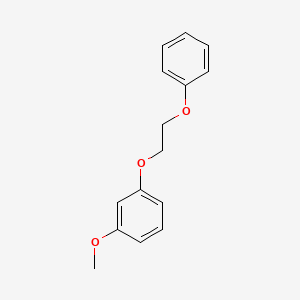
![3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5179220.png)
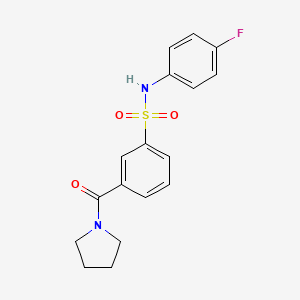
![7-{[(2,3-dimethylphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5179231.png)
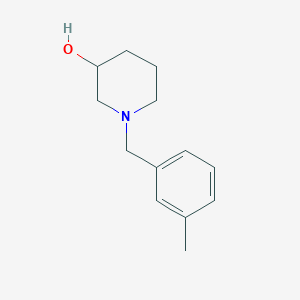
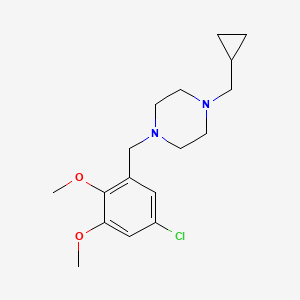

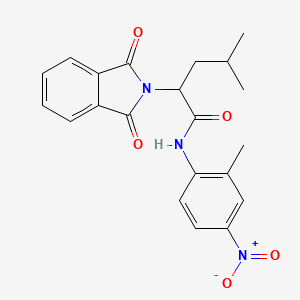

![3,3-dimethyl-11-(3-pyridinyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5179266.png)
